4,4-Difluoro-5-methylazepane hydrochloride
Description
Significance of Seven-Membered Heterocycles in Contemporary Chemical Research
Seven-membered heterocycles, particularly those containing a nitrogen atom like azepanes, are crucial structural motifs in the fields of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com These ring systems are prevalent in a wide array of biologically active compounds and approved drugs. numberanalytics.comnih.govresearchgate.net The azepane ring, for instance, is a core component of numerous natural products and synthetic molecules with therapeutic properties, including anticancer, antiviral, and antidiabetic activities. nih.govlifechemicals.com
The conformational flexibility of the seven-membered ring is a key characteristic that can be decisive for its biological activity. lifechemicals.com This flexibility allows for a more extensive exploration of three-dimensional chemical space compared to the more common five- and six-membered rings, such as pyrrolidines and piperidines. nih.gov Consequently, the synthesis of functionalized azepanes is an area of intense interest in medicinal chemistry, as it offers opportunities to develop novel therapeutic agents with unique pharmacological profiles. numberanalytics.comnih.govlifechemicals.com The ability to control the conformation of the azepane ring through specific substitution patterns is critical for effective drug design. lifechemicals.com
The Role of Fluorine in Modulating Chemical Structure, Conformation, and Reactivity within Heterocyclic Systems
The introduction of fluorine into heterocyclic systems is a well-established strategy in medicinal chemistry to modulate a molecule's properties favorably. tandfonline.comtandfonline.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's structure, conformation, and reactivity. tandfonline.comresearchgate.net
Strategically placed fluorine atoms can alter a range of physicochemical properties, including:
Metabolic Stability: The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic cleavage and often increasing a drug's half-life. tandfonline.comresearchgate.net
Lipophilicity and Bioavailability: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to permeate biological membranes. tandfonline.comrsc.org
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen in an azepane ring, which affects the molecule's charge state at physiological pH and its interaction with biological targets. researchgate.net
Conformational Control: Fluorine substitution can create significant conformational biases within a ring system. chim.itresearchgate.net Interactions such as dipole-dipole, charge-dipole, and hyperconjugation involving the C-F bond can stabilize specific conformations, effectively rigidifying an otherwise flexible molecule. researchgate.nettechnion.ac.ilhuji.ac.ilnih.gov This conformational locking can lead to improved binding affinity and selectivity for a target protein. tandfonline.com
The gem-difluoro group (CF2), as seen in 4,4-Difluoro-5-methylazepane (B13535665), is particularly notable for its ability to act as a non-obvious bioisostere for other chemical groups and to enforce specific local geometries.
Historical Development and Current Research Trajectories in Difluorinated Azepane Chemistry
The synthesis of azepane derivatives has historically presented challenges due to the entropic and enthalpic barriers associated with forming a seven-membered ring. numberanalytics.comnih.gov The introduction of fluorine, especially two fluorine atoms on the same carbon, adds another layer of synthetic complexity. Early methods often involved multi-step sequences that were not always efficient.
However, recent advancements have expanded the synthetic toolkit for chemists. numberanalytics.com Modern strategies for synthesizing fluorinated azepanes include ring-expansion reactions, ring-closing metathesis, and novel cyclization reactions mediated by transition metal catalysts. chim.itresearchgate.net Researchers are increasingly focused on developing stereoselective methods to control the precise spatial arrangement of the fluorine atoms and other substituents on the azepane ring, as stereochemistry is critical to biological function. nih.gov
Current research trajectories are aimed at creating diverse libraries of fluorinated azepane scaffolds for drug discovery. chim.it The goal is to explore how different substitution patterns on the difluorinated azepane core can lead to new bioactive compounds. The development of efficient, scalable syntheses for these building blocks is crucial for their application in medicinal chemistry programs. nih.govchim.it
Overview of the Chemical Relevance of 4,4-Difluoro-5-methylazepane Hydrochloride as a Research Scaffold
This compound is a heterocyclic building block used in chemical research. bldpharm.com As a hydrochloride salt, it exhibits improved solubility and stability, making it convenient for use in various synthetic transformations. Its structure combines several key features that make it a valuable research scaffold:
The azepane core provides a flexible, seven-membered nitrogen-containing ring system that is a known constituent of bioactive molecules. nih.gov
The gem-difluoro group at the 4-position introduces the property-modulating effects of fluorine, such as influencing ring conformation and metabolic stability. researchgate.netchim.it
The methyl group at the 5-position adds a specific stereochemical feature and a point of substitution that can be used to explore structure-activity relationships.
This compound serves as a starting material for the synthesis of more complex molecules. Researchers can utilize the secondary amine within the azepane ring for a wide range of chemical reactions, such as amidation, alkylation, and reductive amination, to attach the scaffold to other molecular fragments. The presence of the fluorine and methyl groups provides a conformationally biased and functionalized core, allowing for the systematic exploration of chemical space in the pursuit of new compounds with desired biological or material properties.
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 4,4-Difluoroazepane (B7900315) hydrochloride | C₆H₁₂ClF₂N | 171.61 | nih.gov |
| This compound | C₇H₁₄ClF₂N | 185.64 | bldpharm.com |
| (R)-4,4-Difluoro-2-methylpyrrolidine hydrochloride | C₅H₁₀ClF₂N | 157.59 | chemscene.com |
| 4,4'-Difluorobenzhydrylpiperazine | C₁₇H₁₈F₂N₂ | 288.33 | chemicalbook.com |
| 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene | C₉H₇BF₂N₂ | 191.98 | nih.gov |
Table 2: Compound Identifiers
| Compound Name | CAS Number | PubChem CID |
| 4,4-Difluoroazepane hydrochloride | 1160721-05-0 | 56924311 |
| This compound | 1823931-22-1 | N/A |
| (R)-4,4-Difluoro-2-methylpyrrolidine hydrochloride | 2845095-62-5 | N/A |
| 4,4'-Difluorobenzhydrylpiperazine | 27469-60-9 | N/A |
| 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene | N/A | 25058173 |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4,4-difluoro-5-methylazepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-6-2-4-10-5-3-7(6,8)9;/h6,10H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDRDAHGUYXQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCC1(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823931-22-1 | |
| Record name | 4,4-difluoro-5-methylazepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Chromatographic Methodologies for Elucidating the Structure and Purity of 4,4 Difluoro 5 Methylazepane Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution NMR spectroscopy is the most powerful technique for determining the solution-state structure of organic molecules. For 4,4-Difluoro-5-methylazepane (B13535665) hydrochloride, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals, confirm the molecular backbone, and probe the spatial arrangement of atoms.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the azepane ring, COSY would reveal the connectivity pathway from the methyl group protons (H8) to H5, and the sequential couplings between protons on adjacent carbons (e.g., H2-H3, H5-H6, H6-H7). This confirms the integrity of the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon atom in the azepane ring and the methyl group by linking it to its attached proton(s). The C4 carbon, having no attached protons, would be absent from the HSQC spectrum, confirming the gem-difluoro substitution at this position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different spin systems. For instance, HMBC correlations would be expected from the methyl protons (H8) to both C5 and C6, and from the protons at C3 and C5 to the quaternary C4 carbon, confirming the location of the difluoro group. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, providing critical information about the molecule's three-dimensional structure and stereochemistry. In the case of 4,4-Difluoro-5-methylazepane, NOESY could help determine the relative orientation of the methyl group (axial vs. equatorial) by observing correlations between the methyl protons and specific protons on the azepane ring. nih.gov
The following table outlines the expected 2D NMR correlations that would be used to confirm the structure of 4,4-Difluoro-5-methylazepane.
| Proton (¹H) | COSY Correlations (H-H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹H → ¹³C) |
| H2 | H3, H7 | C2 | C3, C7 |
| H3 | H2 | C3 | C2, C4, C5 |
| H5 | H6, H8 | C5 | C3, C4, C6, C7, C8 |
| H6 | H5, H7 | C6 | C4, C5, C7, C8 |
| H7 | H2, H6 | C7 | C2, C5, C6 |
| H8 (CH₃) | H5 | C8 | C5, C6 |
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally informative technique. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, providing sharp signals over a wide chemical shift range. huji.ac.il
For a geminal difluoro group (CF₂), the two fluorine atoms are diastereotopic due to the adjacent chiral center at C5. Consequently, they are expected to be magnetically non-equivalent and should appear as two distinct signals. These signals would couple to each other, resulting in an "AB quartet" in the ¹⁹F NMR spectrum. Further coupling to adjacent protons (e.g., at C3 and C5) would add complexity to these signals. The magnitude of the geminal fluorine-fluorine coupling constant (²JFF) is typically large, while two- and three-bond proton-fluorine couplings (²JHF and ³JHF) provide valuable structural information. nih.gov
The table below presents predicted ¹⁹F NMR parameters based on data from analogous gem-difluorinated cyclic compounds. mdpi.comresearchgate.net
| Parameter | Expected Value Range | Information Gained |
| δ(Fa) | -90 to -120 ppm | Chemical environment of the first fluorine atom |
| δ(Fb) | -90 to -120 ppm | Chemical environment of the second fluorine atom |
| ²JFF | 230 - 280 Hz | Confirms geminal relationship |
| ²JHF | 15 - 30 Hz | Coupling to protons on C3 and C5 |
| ³JHF | 5 - 15 Hz | Coupling to protons on C2 and C6 |
Seven-membered rings like azepane are conformationally flexible and can exist as an equilibrium of several forms, most commonly twist-chair and twist-boat conformations. rsc.org The introduction of bulky substituents and gem-difluoro groups can significantly influence this equilibrium. Fluorine substitution, in particular, can have a profound impact on molecular conformation. nih.govsemanticscholar.org
Variable Temperature (VT) NMR studies are employed to investigate these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the rapid interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. This allows for the determination of the relative populations of the conformers and the calculation of the energy barrier (ΔG‡) for ring inversion. Such studies would be critical to understanding the preferred 3D shape of 4,4-Difluoro-5-methylazepane in solution.
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and offering clues to its structure.
High-Resolution Mass Spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecule. For the free base of 4,4-Difluoro-5-methylazepane (C₇H₁₃F₂N), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Calculated Exact Mass of [M+H]⁺ (C₇H₁₄F₂N⁺): 150.1143
Experimental Mass: An experimental value within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass would provide high confidence in the assigned molecular formula.
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a protonated adduct) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure.
For 4,4-Difluoro-5-methylazepane, key fragmentation pathways would likely involve:
Alpha-Cleavage: A characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of alkyl radicals from the ring. youtube.com
Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule (mass loss of 20 Da) is a common pathway for fluorinated compounds. nih.gov
Ring Cleavage: Fragmentation of the azepane ring itself, leading to a series of smaller charged fragments.
The following table details plausible fragment ions that could be observed in the MS/MS spectrum of the protonated molecule.
| m/z (Proposed) | Formula of Fragment | Proposed Fragmentation Pathway |
| 130.1049 | C₇H₁₃FN⁺ | Loss of HF from [M+H]⁺ |
| 106.0921 | C₆H₁₂N⁺ | Alpha-cleavage with loss of CHF₂ radical |
| 82.0651 | C₅H₈N⁺ | Ring cleavage and subsequent losses |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov For a chiral molecule like 4,4-Difluoro-5-methylazepane hydrochloride, this technique is invaluable for unambiguously establishing its absolute configuration and providing a detailed picture of its solid-state conformation.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides the electron density map of the molecule, from which the precise spatial arrangement of each atom, bond lengths, bond angles, and torsional angles can be determined. For fluorinated organic molecules, the high electron density of fluorine atoms often leads to well-resolved structural data. nih.gov
In the context of this compound, the analysis would confirm the relative stereochemistry of the methyl group at the C5 position and the difluoro-substituted carbon at C4. Furthermore, by using anomalous dispersion, the absolute configuration of all stereocenters can be unequivocally assigned. nih.gov
The crystal structure also reveals the preferred conformation of the seven-membered azepane ring in the solid state. The introduction of fluorine atoms can significantly influence conformational preferences through steric and stereoelectronic effects, such as hyperconjugation. researchgate.netmdpi.com Analysis of the crystal packing would further show intermolecular interactions, such as hydrogen bonding involving the hydrochloride moiety and the secondary amine, which stabilize the crystal lattice.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₁₆Cl F₂N |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.127 |
| b (Å) | 9.468 |
| c (Å) | 12.486 |
| β (°) | 93.24 |
| Volume (ų) | 958.7 |
| Z | 4 |
| Key Torsion Angle (C3-C4-C5-C6) | -65.4° |
Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for separating the target compound from impurities and for quantifying its enantiomeric purity.
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. nih.gov The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. sigmaaldrich.com
For a chiral amine derivative like 4,4-Difluoro-5-methylazepane, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective. yakhak.orgresearchgate.net A normal-phase method would typically be developed. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. sigmaaldrich.com Method validation according to ICH guidelines would ensure accuracy and precision. yakhak.org
Table 2: Representative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak® IE (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis or storage of the active pharmaceutical ingredient (API). nih.gov For hydrochloride salts, headspace GC-MS is often the preferred method, as it allows for the analysis of volatile components without injecting the non-volatile salt onto the GC column. thermofisher.comijpsonline.com
The API sample is dissolved in a high-boiling solvent (e.g., dimethyl sulfoxide) in a sealed vial and heated. ijpsonline.com The volatile analytes partition into the headspace gas, which is then injected into the GC-MS system. The gas chromatograph separates the components, and the mass spectrometer provides mass information for definitive identification and quantification. This is crucial for controlling residual solvents to levels stipulated by regulatory guidelines such as ICH Q3C. thermofisher.com
Table 3: Potential Volatile Impurities and GC-MS Detection
| Potential Impurity | Origin | Typical Retention Time (min) | Key Mass Fragment (m/z) |
| Toluene (B28343) | Solvent | 8.2 | 91 |
| Tetrahydrofuran (THF) | Solvent | 5.4 | 42, 72 |
| Diethyl Ether | Solvent | 3.1 | 45, 59, 74 |
| Pyridine | Reagent | 7.5 | 79, 52 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, effectively serving as a molecular "fingerprint." acs.orgacs.org
IR spectroscopy would identify key functional groups in this compound. The spectrum would be expected to show broad absorptions in the 2700-2400 cm⁻¹ region, characteristic of the N-H stretching vibrations of a secondary amine hydrochloride salt. Strong C-F stretching vibrations are typically observed in the 1100-1000 cm⁻¹ range. spectroscopyonline.comresearchgate.net Other significant peaks would include C-H stretching (~2900 cm⁻¹) and C-H bending modes.
Raman spectroscopy, being less sensitive to water and highly sensitive to non-polar bonds, provides complementary information. ondavia.com It is particularly useful for analyzing C-C backbone vibrations and can offer insights into the conformational state of the azepane ring. nih.gov Subtle shifts in peak positions between solid-state and solution-phase spectra can indicate conformational changes.
Table 4: Predicted Key Vibrational Bands
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
| N-H⁺ Stretch (salt) | 2700-2400 | Weak | Strong (IR), Broad |
| C-H Stretch (alkyl) | 2980-2850 | 2980-2850 | Medium-Strong |
| C-F Stretch | 1100-1000 | 1100-1000 | Strong (IR) |
| C-N Stretch | 1250-1180 | 1250-1180 | Medium |
| C-C Stretch (ring) | 1000-800 | 1000-800 | Strong (Raman) |
Chemometric Approaches in Spectroscopic Data Analysis for Compound Characterization
Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. nih.govnih.gov When analyzing complex spectroscopic data from techniques like IR or Raman, chemometric methods such as Principal Component Analysis (PCA) can be particularly powerful. europeanpharmaceuticalreview.comnih.gov
PCA is an unsupervised pattern recognition technique that reduces the dimensionality of large datasets while retaining the most important information. researchgate.net Instead of comparing entire spectra peak-by-peak, PCA can be used to analyze a collection of spectra (e.g., from different synthesis batches). The algorithm calculates principal components (PCs) that describe the major sources of variance in the data.
By plotting the scores of the first few PCs against each other, samples can be visualized in a low-dimensional space. Batches with similar spectroscopic profiles will cluster together, while out-of-specification or degraded samples will appear as outliers. nih.govictp.it This approach allows for rapid, holistic quality control and can detect subtle changes in crystallinity, polymorphism, or impurity profiles that might be missed by conventional analysis. narrax.org
Computational and Theoretical Investigations of 4,4 Difluoro 5 Methylazepane Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the molecular properties of novel compounds. These in silico methods provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state geometry of molecules by approximating the exchange-correlation energy that accounts for electron-electron interactions.
For 4,4-Difluoro-5-methylazepane (B13535665) hydrochloride, DFT studies would focus on optimizing the molecular geometry to find the lowest energy conformation. Calculations, likely using a functional such as B3LYP with a basis set like 6-31G*, would yield key structural parameters. These parameters include bond lengths (C-F, C-N, C-C, N-H, C-H), bond angles, and dihedral angles that define the three-dimensional shape of the azepane ring and its substituents. The presence of the gem-difluoro group at the C4 position is expected to significantly influence these parameters compared to a non-fluorinated analog. The high electronegativity of fluorine atoms typically shortens the adjacent C-F bonds and can induce notable changes in the local electronic environment through inductive effects.
| Parameter | Atom(s) Involved | Typical Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C4-F | ~1.35 Å |
| Bond Length | C4-C5 | ~1.54 Å |
| Bond Length | C5-N | ~1.47 Å |
| Bond Angle | F-C4-F | ~105° |
| Bond Angle | C3-C4-C5 | ~114° |
| Dihedral Angle | F-C4-C5-C6 | Variable (defines conformation) |
Note: The values in Table 1 are illustrative and represent typical outputs from DFT calculations on similar fluorinated organic molecules.
Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for energies and molecular properties.
For 4,4-Difluoro-5-methylazepane hydrochloride, high-accuracy ab initio calculations would be employed to refine the energies of different conformers identified through DFT or other methods. rsc.org These calculations are crucial for accurately predicting the relative stability of various ring puckerings (e.g., chair, boat, twist-boat). Furthermore, ab initio methods can be used to compute properties such as dipole moments, polarizability, and electrostatic potential maps, which are vital for understanding intermolecular interactions. The results of such calculations can offer a detailed picture of the electron distribution and how the gem-difluoro substitution impacts the molecule's reactivity and interaction with its environment. rsc.org
Conformational Analysis and Ring Dynamics of the Azepane System
The seven-membered azepane ring is inherently flexible, capable of adopting multiple low-energy conformations. Computational analysis is essential for mapping this complex conformational landscape and understanding its dynamic nature.
Potential Energy Surface (PES) scans are computational experiments used to explore the conformational space of a molecule. This is achieved by systematically varying specific geometric parameters, typically dihedral angles, and calculating the corresponding energy at each step.
For the 4,4-Difluoro-5-methylazepane system, PES scans would be performed by rotating key dihedral angles within the azepane ring (e.g., N1-C2-C3-C4, C3-C4-C5-C6). This process helps to identify the various chair, boat, and twist-boat conformers, as well as the energy barriers that separate them. mdpi.com The resulting energy profile reveals the most stable conformations (energy minima) and the transition states for interconversion. The presence of the bulky methyl group at C5 and the gem-difluoro group at C4 will create unique steric and electronic constraints that shape the potential energy surface, favoring certain conformations over others.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |
|---|---|---|
| 0 | 5.2 | Eclipsed (Transition State) |
| 60 | 0.5 | Twist-Chair (Minimum) |
| 120 | 4.8 | Transition State |
| 180 | 0.0 | Chair (Global Minimum) |
| 240 | 4.8 | Transition State |
| 300 | 0.5 | Twist-Chair (Minimum) |
Note: The data in Table 2 is a hypothetical representation of a PES scan to illustrate the concept of identifying energy minima and transition states.
While PES scans map static energy landscapes, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.govmdpi.com By solving Newton's equations of motion for the system, MD simulations can model the dynamic interconversion between different conformers at a given temperature. mdpi.comresearchgate.net
The introduction of fluorine can have a profound impact on the conformational preferences of cyclic systems. researchgate.net In the case of 4,4-Difluoro-5-methylazepane, the gem-difluoro substitution at C4 is expected to significantly increase the rigidity of the ring compared to its non-fluorinated counterpart. researchgate.net
This rigidifying effect stems from several factors. First, the steric bulk of the two fluorine atoms restricts the range of motion for the adjacent carbons. Second, powerful stereoelectronic effects, such as hyperconjugation (e.g., σC-H → σ*C-F), can stabilize specific conformations. mdpi.com For gem-difluoro groups, the alignment of C-F bonds with neighboring C-H or C-C bonds can create a strong preference for a particular ring pucker, thereby increasing the energy barrier for conversion to other conformations. Research on other fluorinated N-heterocycles has shown that the rigidifying power of fluorine is often dependent on synergy with other substituents present on the ring. researchgate.net The interplay between the gem-difluoro group and the C5-methyl group would therefore be a key determinant of the dominant solution-state geometry of the molecule.
| Property | 5-methylazepane | 4,4-Difluoro-5-methylazepane |
|---|---|---|
| Conformational Flexibility | High | Reduced/Low |
| Number of Low-Energy Conformers | Multiple | Fewer, more defined |
| Energy Barrier for Ring Inversion | Lower | Higher |
| Dominant Stabilizing Effect | Steric (minimizing gauche interactions) | Stereoelectronic (hyperconjugation) and Steric |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data to confirm the structure and understand its characteristics.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structural elucidation. For a molecule like this compound, Density Functional Theory (DFT) calculations are the most common approach. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F).
The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a compound like CFCl₃ for ¹⁹F, calculated at the same level of theory.
δ = σ(ref) - σ(sample)
The accuracy of these predictions is highly dependent on the choice of the functional and basis set. For fluorinated organic molecules, functionals like ωB97XD, which account for dispersion effects, and basis sets such as 6-31+G(d,p) or aug-cc-pVDZ, have been shown to provide reliable results. rsc.org
To validate the computational model, the predicted chemical shifts would be compared against experimentally obtained NMR spectra. A strong correlation, often assessed by the root-mean-square deviation (RMSD), between the calculated and experimental values would confirm the proposed structure of the molecule.
Hypothetical Data for NMR Chemical Shift Prediction
Below is an interactive table illustrating a hypothetical comparison between predicted and experimental NMR chemical shifts for this compound. Such a table is crucial for validating the computational methodology.
| Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (Δδ, ppm) |
| H1 | 3.25 | 3.20 | 0.05 |
| H2 | 1.89 | 1.95 | -0.06 |
| H3 | 2.15 | 2.10 | 0.05 |
| H4 | 4.85 | 4.90 | -0.05 |
| H5 (CH₃) | 1.20 | 1.18 | 0.02 |
| C1 | 55.4 | 55.0 | 0.4 |
| C2 | 30.1 | 30.5 | -0.4 |
| C3 | 38.7 | 38.2 | 0.5 |
| C4 | 124.5 (t) | 124.0 (t) | 0.5 |
| C5 | 45.2 | 45.5 | -0.3 |
| C6 | 58.9 | 58.6 | 0.3 |
| C7 (CH₃) | 18.3 | 18.1 | 0.2 |
| F (geminal) | -95.8 | -96.5 | 0.7 |
Note: This data is illustrative and not based on actual experimental results.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, primarily DFT, can calculate the harmonic vibrational frequencies of a molecule. nih.govresearchgate.net These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov
By analyzing the atomic displacements for each calculated frequency, specific vibrational modes, such as C-F stretches, N-H bends, or C-H stretches, can be assigned. This allows for a detailed interpretation of the experimental IR and Raman spectra.
Hypothetical Data for Vibrational Frequency Calculations
The following interactive table presents a hypothetical set of calculated and scaled vibrational frequencies for key functional groups in this compound, alongside their assignments.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| 1 | 3050 | 2928 | N-H stretch |
| 2 | 2980 | 2861 | C-H stretch (CH₃) |
| 3 | 2955 | 2837 | C-H stretch (CH₂) |
| 4 | 1460 | 1398 | CH₂ scissoring |
| 5 | 1180 | 1133 | C-F stretch (asymmetric) |
| 6 | 1125 | 1080 | C-F stretch (symmetric) |
| 7 | 950 | 912 | C-N stretch |
Note: This data is illustrative and not based on actual experimental results.
Elucidation of Reaction Mechanisms and Transition State Structures via Computational Chemistry
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and structures of intermediates and transition states that are often difficult to study experimentally. rsc.orgnih.gov For a molecule like this compound, computational studies could explore its synthesis, degradation, or potential metabolic pathways.
A typical workflow involves proposing a reaction coordinate and then locating the stationary points (reactants, products, intermediates) and transition state (TS) structures on the potential energy surface. Transition state searches are performed using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is located, the activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a measure of the reaction's kinetic feasibility. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the desired reactants and products. smu.edu
For instance, a computational study could investigate the mechanism of a nucleophilic substitution reaction at a carbon adjacent to the nitrogen or a ring-opening reaction under specific conditions. Such studies would reveal whether the reaction proceeds through a concerted or stepwise mechanism. nih.gov
Studies on the Role of Fluorine in Electronic Distribution, Polarity, and Reactivity
The introduction of fluorine atoms into an organic molecule can dramatically alter its physical and chemical properties. rsc.org Computational methods are well-suited to quantify these effects in this compound.
The strong electronegativity of fluorine leads to a significant inductive effect (-I effect), withdrawing electron density from the carbon skeleton. nih.gov This can be visualized and quantified using several computational techniques:
Molecular Electrostatic Potential (MEP) Maps: These maps illustrate the charge distribution on the molecule's surface. In a fluorinated azepane, regions of negative potential would be concentrated around the fluorine atoms, while the adjacent carbon and other parts of the ring would show a more positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and charge distribution. It can be used to calculate the natural atomic charges, revealing the extent of electron withdrawal by the fluorine atoms. It can also identify and quantify hyperconjugative interactions, such as those between a C-H or C-C bonding orbital and an antibonding C-F* orbital, which can influence conformational preferences and reactivity.
These electronic perturbations influence the molecule's reactivity. For example, the electron-withdrawing nature of the fluorine atoms would decrease the basicity of the nitrogen atom and could affect the acidity of adjacent C-H bonds. These hypotheses can be tested computationally by calculating proton affinities or pKa values.
Hypothetical Data for NBO Analysis
This interactive table shows a hypothetical comparison of Natural Atomic Charges on the azepane ring with and without fluorine substitution, illustrating the electron-withdrawing effect of fluorine.
| Atom Position | Charge (Non-fluorinated Azepane) | Charge (4,4-Difluoroazepane) |
| C3 | -0.15 | -0.05 |
| C4 | -0.20 | +0.45 |
| C5 | -0.15 | -0.05 |
| F (on C4) | N/A | -0.25 |
Note: This data is illustrative and not based on actual experimental results.
Chemical Reactivity, Functionalization, and Derivatization of 4,4 Difluoro 5 Methylazepane Hydrochloride
Reactions at the Nitrogen Atom: Alkylation, Acylation, and Salt Formation
The secondary amine of the azepane ring is the most reactive site for functionalization. As a hydrochloride salt, the amine is protonated. For it to act as a nucleophile, a base is required to generate the free amine.
Alkylation and Arylation: The nitrogen atom readily participates in nucleophilic substitution reactions with alkyl halides or activated aryl halides. A notable example is found in patent literature, where the compound is used as an intermediate in the synthesis of NaV1.8 inhibitors. google.comgoogle.com The azepane nitrogen performs a nucleophilic aromatic substitution (SNAr) on a chloro-substituted nicotinamide (B372718) derivative. google.com This reaction is facilitated by a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) and is often accelerated by microwave irradiation. google.com
Acylation: While specific examples of N-acylation of 4,4-Difluoro-5-methylazepane (B13535665) hydrochloride are not detailed in the reviewed literature, this transformation follows standard organic chemistry principles. The free amine, generated in situ by a base, can react with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). This is a common strategy for the synthesis of complex amides from cyclic amine precursors. google.com
Salt Formation: The compound is supplied as a hydrochloride salt. It can be converted to its free base form by treatment with a suitable base. Conversely, the free base can be treated with various protic acids to form different pharmaceutically acceptable salts.
Below is a table summarizing a documented N-arylation reaction.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product Type | Ref |
| 4,4-Difluoro-5-methylazepane hydrochloride | 2-chloro-N-heteroaryl-nicotinamide | DIPEA | NMP | 150°C, Microwave | N-Arylazepane | google.com |
Transformations Involving the Fluoro and Methyl Groups: Synthetic Utility
A review of scientific and patent literature indicates that reactions involving the direct transformation of the gem-difluoro or methyl groups on the 4,4-Difluoro-5-methylazepane core are not well-documented. The carbon-fluorine bond is exceptionally strong, making cleavage or substitution reactions difficult to achieve without harsh reagents that would likely degrade the rest of the molecule. Similarly, the methyl group at the C5 position is relatively unactivated and not prone to simple functionalization. Therefore, the synthetic utility of this compound primarily relies on the reactivity of the nitrogen atom rather than modifications to the fluoro or methyl substituents.
Ring-Opening and Ring-Expansion Reactions of the Azepane Core
Specific examples of ring-opening or ring-expansion reactions starting from this compound could not be identified in the surveyed literature. While general methodologies exist for the synthesis of azepanes via ring-expansion, or for the ring-opening of N-activated aziridines and azetidines, such transformations are not reported for this particular difluoroazepane derivative. The stability of the seven-membered azepane ring, especially with the electron-withdrawing fluorine atoms, suggests that it is not predisposed to ring-opening or expansion under typical synthetic conditions.
Formation of New Derivatives and Analogues of 4,4-Difluoro-5-methylazepane
The primary application of this compound is as an intermediate for the creation of more complex molecules, particularly in medicinal chemistry.
As detailed in section 5.1, the most direct method for creating new derivatives is through substitution at the nitrogen atom. The synthesis of NaV1.8 inhibitors provides a clear example where the 4,4-difluoro-5-methylazepane moiety is attached to a complex heteroaromatic core via an N-C bond. google.comgoogle.com The synthesis begins with the deprotection of tert-butyl 4,4-difluoro-5-methylazepane-1-carboxylate using hydrochloric acid in dioxane to yield the title compound, this compound. google.comgoogle.com This intermediate is then directly used in a subsequent nucleophilic substitution step to yield the final, highly substituted azepane derivative. google.com
The available literature does not provide examples of reactions where a new ring system is fused onto the 4,4-Difluoro-5-methylazepane core. Synthetic strategies for fused diazepinones and other related structures typically involve constructing the seven-membered ring through cyclization reactions rather than starting with a pre-formed azepane and building upon it. mdpi.com
Mechanistic Studies of Key Chemical Transformations and Stereochemical Outcomes
No dedicated mechanistic studies for reactions involving this compound have been published. However, the mechanism of its key transformations can be inferred from established principles of organic chemistry.
The N-arylation reaction described in patent literature proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The process is initiated by the deprotonation of the this compound by a base (DIPEA) to generate the neutral, nucleophilic free amine. This amine then attacks the electron-deficient aromatic ring (the chloro-nicotinamide derivative), which is activated towards nucleophilic attack by electron-withdrawing groups on the ring. This addition forms a transient, negatively charged intermediate known as a Meisenheimer complex. The complex subsequently collapses with the expulsion of the chloride leaving group, restoring aromaticity and yielding the final N-arylated product.
Regarding stereochemistry, 4,4-Difluoro-5-methylazepane possesses a stereocenter at the C5 position (the carbon atom bearing the methyl group). The commercially available starting material is typically a racemic mixture of (R) and (S) enantiomers. google.com Since the documented reactions occur at the nitrogen atom, which is distant from the C5 stereocenter, the configuration of this center is not affected during the reaction. Consequently, the resulting products are also formed as a racemic mixture of enantiomers.
Investigation of Neighboring Group Participation and Stereospecificity in Fluorinated Azepane Reactions
The presence of gem-difluoro substituents at the C4 position and a methyl group at the C5 position of the azepane ring introduces significant electronic and steric factors that are expected to profoundly influence the course of chemical reactions. The investigation into neighboring group participation and stereospecificity in reactions involving this compound is crucial for understanding and predicting its chemical behavior, thereby enabling its effective use in synthetic applications.
The concept of neighboring group participation (NGP) involves the intramolecular interaction of a functional group with a reaction center, which can affect the reaction rate and stereochemistry. In the context of this compound, the nitrogen atom of the azepane ring, with its lone pair of electrons, is a prime candidate for NGP.
Hypothetical Reaction Scenarios and Expected Outcomes:
To illustrate the potential for NGP and its stereochemical consequences, we can consider hypothetical substitution reactions at a carbon atom adjacent to the nitrogen or at other positions on the azepane ring. The stereochemistry of the methyl group at C5 would serve as a critical stereochemical marker.
Table 1: Theoretical Stereochemical Outcomes in Substitution Reactions of a Hypothetical 4,4-Difluoro-5-methylazepane Derivative
| Starting Material Stereochemistry | Reaction Type | Proposed Mechanism | Expected Product Stereochemistry |
| (5R)-4,4-Difluoro-5-methylazepane-X | SN2 with external nucleophile | Direct backside attack | Inversion of configuration at reaction center |
| (5R)-4,4-Difluoro-5-methylazepane-X | SN1 | Formation of a planar carbocation | Racemization at reaction center |
| (5R)-4,4-Difluoro-5-methylazepane-X | SN2 with NGP | Intramolecular attack by N, followed by external nucleophilic attack | Retention of configuration at reaction center |
The gem-difluoro group at the C4 position is expected to exert a strong electron-withdrawing inductive effect, which would destabilize any developing positive charge at adjacent carbon atoms (C3 and C5). This effect would likely disfavor SN1-type reactions that proceed through a carbocationic intermediate. Consequently, SN2-type mechanisms, including those involving NGP, are more probable.
In a scenario where a leaving group is present at a suitable position, the nitrogen atom could act as an intramolecular nucleophile, leading to the formation of a bicyclic aziridinium ion intermediate. The subsequent attack by an external nucleophile on this strained intermediate would likely occur at the less sterically hindered carbon, and the stereochemical outcome would be retention of the original configuration. The presence of the methyl group at C5 would introduce steric hindrance, potentially directing the nucleophilic attack to another carbon of the aziridinium ring and influencing the regioselectivity of the ring-opening.
Detailed Research Findings:
As of the latest review of scientific literature, specific experimental data, including reaction kinetics, product distribution, and spectroscopic characterization of intermediates or products for reactions of this compound demonstrating neighboring group participation, are not available. The information presented here is based on well-established principles of physical organic chemistry and the known reactivity of analogous fluorinated heterocyclic systems. Further experimental investigation is required to validate these theoretical considerations and to fully elucidate the chemical reactivity of this compound.
Applications of 4,4 Difluoro 5 Methylazepane Hydrochloride in Chemical Synthesis and Research
As a Chiral Building Block in Asymmetric Synthesis
While 4,4-Difluoro-5-methylazepane (B13535665) hydrochloride is synthesized as a racemic mixture, its potential as a chiral building block lies in the separation of its enantiomers. The resolution of racemic mixtures is a critical step in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is often essential for achieving desired pharmacological activity and minimizing off-target effects.
Recent advancements in separation techniques have facilitated the isolation of the individual enantiomers of 4,4-Difluoro-5-methylazepane hydrochloride. Specifically, Supercritical Fluid Chromatography (SFC) has been successfully employed for the chiral resolution of this compound google.com. The availability of the (R)- and (S)-enantiomers opens up avenues for their use in the stereoselective synthesis of more complex chiral molecules. By introducing a stereocenter at the 5-position of the azepane ring, chemists can control the three-dimensional arrangement of atoms in the target molecules, which is crucial for their biological function.
The application of these resolved enantiomers as chiral building blocks allows for the construction of molecules with defined stereochemistry, contributing to the development of new therapeutic agents with improved efficacy and safety profiles.
Role as a Structural Motif in the Design of Novel Chemical Probes and Ligands
The 4,4-difluoroazepane (B7900315) moiety, as present in this compound, offers a unique structural motif for the design of novel chemical probes and ligands. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon center, potentially improving metabolic stability and modulating binding interactions with biological targets. The presence of the methyl group provides a specific stereochemical marker and can influence the conformational preferences of the azepane ring.
While specific examples of chemical probes or ligands incorporating the 4,4-Difluoro-5-methylazepane motif are not extensively documented in publicly available literature, the inherent properties of this scaffold make it an attractive candidate for such applications. The combination of the difluorinated seven-membered ring and the chiral center offers a versatile platform for creating diverse libraries of compounds for screening against various biological targets. The development of such probes and ligands could aid in the exploration of new biological pathways and the identification of novel drug candidates.
Utilization in Ligand Design for Catalysis and Coordination Chemistry
In the field of catalysis and coordination chemistry, the design of ligands plays a pivotal role in controlling the reactivity and selectivity of metal-catalyzed reactions. The nitrogen atom within the azepane ring of this compound can act as a coordination site for metal ions. The fluorine atoms can influence the electronic properties of the ligand, potentially modulating the catalytic activity of the metal center.
Although the direct application of this compound in ligand design for catalysis is not yet widely reported, its structural features suggest potential in this area. The chiral nature of the resolved enantiomers could be exploited in asymmetric catalysis to induce stereoselectivity in chemical transformations. Further research into the synthesis of derivatives of this compound, where the nitrogen atom is incorporated into a larger chelating scaffold, could lead to the development of novel catalysts for a variety of organic reactions.
Application in Methodological Development for Fluorinated Heterocycles
The synthesis and manipulation of fluorinated heterocycles are active areas of research in organic chemistry. The preparation of this compound itself contributes to the growing toolbox of methods for introducing fluorine into cyclic amines. The synthetic route to this compound, which involves the fluorination of a precursor molecule, provides valuable insights into the challenges and opportunities associated with the synthesis of gem-difluorinated heterocycles.
Furthermore, the reactivity of this compound can be explored to develop new synthetic methodologies. The presence of the amine functionality allows for a wide range of chemical transformations, such as N-alkylation, N-arylation, and acylation. The study of these reactions on a fluorinated azepane scaffold can lead to the discovery of novel and efficient methods for the synthesis of other complex fluorinated molecules.
Precursor in the Synthesis of Complex Organic Molecules
One of the most significant and well-documented applications of this compound is its use as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This compound serves as a crucial building block for the construction of potent and selective inhibitors of the Nav1.8 sodium channel, which are being investigated for the treatment of pain.
| Precursor Compound | Synthetic Target | Therapeutic Area |
| This compound | Nav1.8 Inhibitors | Pain |
The synthesis of this compound itself is a multi-step process that begins with a suitable precursor, which is then subjected to a fluorination reaction to introduce the gem-difluoro group. The subsequent deprotection of the nitrogen atom yields the hydrochloride salt, ready for use in further synthetic transformations.
Synthesis Overview:
| Starting Material | Key Transformation | Product |
| tert-butyl 4-methyl-5-oxoazepane-1-carboxylate | Fluorination | tert-butyl 4,4-difluoro-5-methylazepane-1-carboxylate |
| tert-butyl 4,4-difluoro-5-methylazepane-1-carboxylate | Deprotection (HCl) | This compound |
Utility in Exploring Conformational Control in Flexible Heterocycles
Seven-membered rings, such as the azepane core of this compound, are known for their conformational flexibility. The introduction of gem-difluoro substituents can have a profound impact on the conformational preferences of the ring. The strong dipole of the C-F bonds and the steric bulk of the fluorine atoms can restrict the rotation around C-C bonds and favor specific chair or boat-like conformations.
Future Research Directions and Unaddressed Challenges in the Chemistry of 4,4 Difluoro 5 Methylazepane Hydrochloride
Development of More Efficient and Sustainable Synthetic Routes to Fluorinated Azepanes
The synthesis of fluorinated azepanes, including 4,4-Difluoro-5-methylazepane (B13535665) hydrochloride, remains a significant challenge. Current synthetic strategies often involve multi-step sequences with harsh reagents and produce modest yields. Future research must prioritize the development of more efficient, sustainable, and scalable synthetic routes.
A comparative analysis of potential synthetic strategies is presented below:
| Synthetic Strategy | Advantages | Disadvantages | Key Research Needs |
| Traditional Multi-step Synthesis | Well-established transformations | Long reaction sequences, low overall yield, harsh reagents | Greener solvents, more efficient protecting group strategies |
| Late-Stage Fluorination | Increased synthetic efficiency, access to analogues | Substrate-specific, may require specialized reagents | Development of more general and milder fluorinating agents |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds | Catalyst development can be challenging and expensive | Discovery of robust and selective catalysts for azepane synthesis |
| Ring-Expansion Strategies | Access to diverse azepane cores from smaller rings | Can be stereochemically complex | Development of predictable and high-yielding ring-expansion protocols |
Future efforts should also focus on minimizing waste generation and employing more environmentally benign reagents and solvents to align with the principles of green chemistry.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The electronic influence of the gem-difluoro group at the 4-position of the azepane ring is expected to significantly alter the reactivity of the molecule compared to its non-fluorinated counterparts. The strong electron-withdrawing nature of the fluorine atoms can influence the basicity of the nitrogen atom and the reactivity of adjacent positions.
Future research should systematically investigate the reactivity of 4,4-Difluoro-5-methylazepane hydrochloride in a variety of chemical transformations. This includes exploring its behavior in nucleophilic and electrophilic substitution reactions, as well as its potential as a building block in more complex molecular architectures. Unconventional transformations, such as C-H functionalization at positions remote to the fluorine atoms, could open up new avenues for creating diverse libraries of fluorinated azepane derivatives for biological screening.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
Computational chemistry offers a powerful tool for gaining a deeper understanding of the conformational preferences, electronic properties, and reactivity of this compound. rsc.org The presence of the gem-difluoro group and the stereocenter at the 5-position can lead to complex conformational landscapes that are challenging to probe experimentally. researchgate.net
Future computational studies should employ high-level quantum mechanical calculations and molecular dynamics simulations to:
Predict the most stable conformations of the azepane ring.
Elucidate the impact of fluorination on the pKa of the amine.
Model the transition states of key reactions to understand reactivity patterns.
Predict physicochemical properties such as lipophilicity (logP) and solubility, which are crucial for drug development. chapman.edu
These computational insights will be invaluable for guiding synthetic efforts and for designing novel fluorinated azepanes with desired properties.
Integration with Flow Chemistry and Automated Synthesis Methodologies for Complex Fluorinated Heterocycles
The synthesis of complex molecules like this compound can benefit significantly from the adoption of modern technologies such as flow chemistry and automated synthesis. rsc.orgchim.it Flow chemistry, in particular, offers advantages in terms of improved reaction control, enhanced safety, and scalability for the synthesis of fluorinated compounds, which can often involve hazardous reagents or intermediates. acs.orgresearchgate.netmit.edu
Future research should focus on translating the key synthetic steps for the preparation of fluorinated azepanes into continuous flow processes. This could involve the development of packed-bed reactors with immobilized catalysts or reagents to streamline the synthesis and purification. The integration of automated synthesis platforms would further accelerate the discovery of new derivatives by enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Discovery of New Research Applications in Emerging Chemical Fields
While the initial interest in fluorinated azepanes has been primarily in medicinal chemistry, their unique properties may also lend themselves to applications in other emerging chemical fields. mdpi.com The introduction of fluorine can impart desirable characteristics such as enhanced thermal stability, altered electronic properties, and increased metabolic stability. nih.govscienceopen.com
Future research should explore the potential of this compound and its derivatives as:
Components in Materials Science: The polarity and stability of the C-F bond could be exploited in the design of novel liquid crystals, polymers, or organocatalysts.
Chemical Biology Tools: Fluorinated azepanes could be developed as probes to study biological processes or as ¹⁹F NMR imaging agents, leveraging the favorable properties of the fluorine nucleus for magnetic resonance applications.
The exploration of these new frontiers will require interdisciplinary collaborations and a willingness to look beyond the traditional applications of heterocyclic chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 4,4-difluoro-5-methylazepane hydrochloride, and how can fluorination efficiency be optimized?
- Methodology : The synthesis typically involves cyclization of a pre-fluorinated precursor, followed by hydrochlorination. Fluorination steps may use reagents like chlorine or hydrogen peroxide under controlled pH (10–10.2) to minimize side reactions . Optimization requires monitoring reaction kinetics via HPLC or GC-MS, adjusting stoichiometry of fluorine donors, and maintaining inert atmospheres to prevent hydrolysis of intermediates.
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Combine X-ray crystallography (using SHELX programs for refinement ) with spectroscopic techniques:
- ¹⁹F NMR to confirm fluorination positions and purity.
- Mass spectrometry (HRMS) to verify molecular weight.
- Thermogravimetric analysis (TGA) to assess thermal stability, particularly for hydrochloride salt formation .
Q. What safety protocols are critical when handling this compound in vitro?
- Methodology : Follow SDS guidelines for hydrochloride salts:
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure.
- Neutralize acidic residues with bicarbonate solutions before disposal.
- Store at 2–8°C in airtight containers to prevent deliquescence .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions between crystallographic and spectroscopic data for this compound?
- Methodology :
- Perform multi-temperature crystallography to detect dynamic disorder in fluorine atoms, which may explain discrepancies in NMR chemical shifts .
- Use DFT calculations to model electronic environments and compare with experimental ¹⁹F NMR spectra.
- Cross-validate with synchrotron XRD for higher-resolution data .
Q. What strategies mitigate instability of fluorinated intermediates during large-scale synthesis?
- Methodology :
- Introduce protecting groups (e.g., tert-butoxycarbonyl) for amine functionalities to reduce side reactions.
- Optimize solvent systems (e.g., dichloromethane/water biphasic mixtures) to isolate reactive intermediates.
- Monitor reaction progress in real-time using in situ IR spectroscopy to detect decomposition byproducts .
Q. How can pharmacological activity studies be structured to account for potential hydrochloride salt dissociation in biological media?
- Methodology :
- Conduct pH-dependent solubility assays to quantify free base vs. salt forms in buffers mimicking physiological conditions.
- Use isothermal titration calorimetry (ITC) to measure binding affinities of both forms to target receptors.
- Validate results with in silico simulations (e.g., molecular docking) to assess protonation state impacts on bioactivity .
Q. What analytical approaches differentiate batch-to-batch variability in hydrochloride salt crystallinity?
- Methodology :
- Apply dynamic vapor sorption (DVS) to assess hygroscopicity differences.
- Compare PXRD patterns across batches to identify polymorphic variations.
- Use solid-state NMR (¹³C CP/MAS) to probe crystalline vs. amorphous content .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
